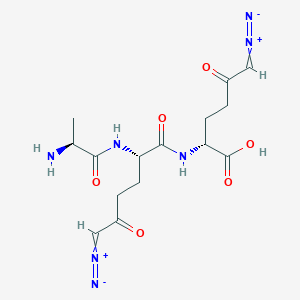
Ambomycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ambomycin is an antibiotic compound that belongs to the glycopeptide class. It is primarily used to treat severe bacterial infections, particularly those caused by Gram-positive bacteria. This compound is known for its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant bacterial strains .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ambomycin involves complex organic reactions, typically starting from naturally occurring precursors. The process includes several steps of glycosylation, where sugar moieties are attached to the core structure. The reaction conditions often require specific catalysts and controlled environments to ensure the correct stereochemistry of the product .
Industrial Production Methods: Industrial production of this compound is usually carried out through fermentation processes using Streptomyces species. The fermentation broth is then subjected to extraction and purification processes to isolate the antibiotic. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to achieve high purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: Ambomycin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: Reduction reactions can affect the nitro groups, converting them into amines.
Substitution: Halogenation and other substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens like chlorine or bromine under specific conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, which may have altered biological activities and pharmacokinetic properties .
Applications De Recherche Scientifique
Ambomycin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study glycopeptide synthesis and reactions.
Biology: Employed in research on bacterial cell wall synthesis and resistance mechanisms.
Medicine: Investigated for its potential in treating resistant bacterial infections and its pharmacodynamics.
Industry: Utilized in the development of new antibiotics and as a standard in quality control processes.
Mécanisme D'action
Ambomycin exerts its antibacterial effects by inhibiting cell wall biosynthesis in bacteria. It binds to the D-alanyl-D-alanine terminus of cell wall precursors, preventing their incorporation into the peptidoglycan matrix. This action disrupts the structural integrity of the bacterial cell wall, leading to cell lysis and death .
Molecular Targets and Pathways: The primary molecular target of this compound is the bacterial cell wall precursor molecules. The pathway involves the inhibition of transglycosylation and transpeptidation reactions essential for cell wall synthesis .
Comparaison Avec Des Composés Similaires
Vancomycin: Another glycopeptide antibiotic with a similar mechanism of action but different spectrum of activity.
Teicoplanin: Similar to Vancomycin but with a longer half-life and different pharmacokinetic properties.
Dalbavancin: A newer glycopeptide with enhanced activity against certain resistant strains
Uniqueness: Ambomycin is unique due to its specific binding affinity and effectiveness against a broader range of resistant bacterial strains compared to some of its counterparts. Its structural modifications also allow for better pharmacokinetic properties, making it a valuable antibiotic in clinical settings .
Propriétés
Formule moléculaire |
C15H21N7O6 |
|---|---|
Poids moléculaire |
395.37 g/mol |
Nom IUPAC |
(2R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-6-diazo-5-oxohexanoyl]amino]-6-diazo-5-oxohexanoic acid |
InChI |
InChI=1S/C15H21N7O6/c1-8(16)13(25)21-11(4-2-9(23)6-19-17)14(26)22-12(15(27)28)5-3-10(24)7-20-18/h6-8,11-12H,2-5,16H2,1H3,(H,21,25)(H,22,26)(H,27,28)/t8-,11-,12+/m0/s1 |
Clé InChI |
OWSKEUBOCMEJMI-KPXOXKRLSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CCC(=O)C=[N+]=[N-])C(=O)N[C@H](CCC(=O)C=[N+]=[N-])C(=O)O)N |
SMILES canonique |
CC(C(=O)NC(CCC(=O)C=[N+]=[N-])C(=O)NC(CCC(=O)C=[N+]=[N-])C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



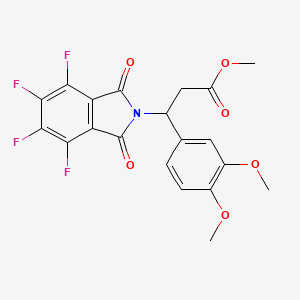
![pentasodium;[2-[bis(phosphonatomethyl)amino]ethyl-(phosphonatomethyl)amino]methyl-hydroxyphosphinate;samarium](/img/structure/B10784941.png)
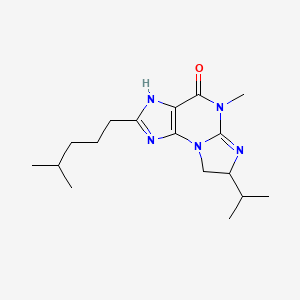
![hexasodium;[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B10784954.png)
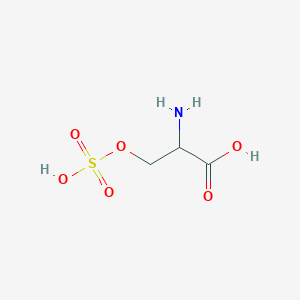

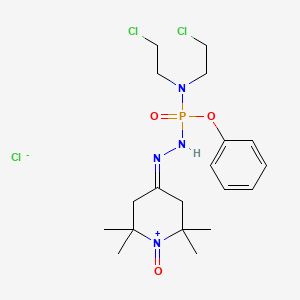
![2-[[1-(4-Chlorophenyl)-5-methoxypentylidene]amino]oxyethanamine](/img/structure/B10784973.png)
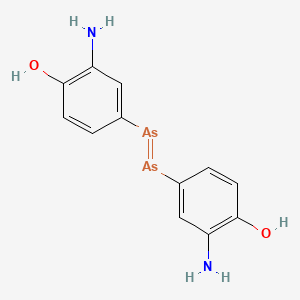

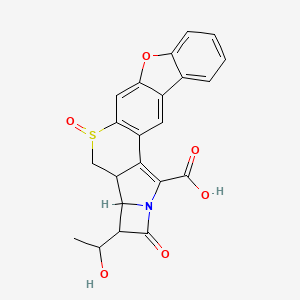
![2-[[2-(2-Aminopropanoylamino)-6-diazo-5-oxohexanoyl]amino]-6-diazo-5-oxohexanoic acid](/img/structure/B10784990.png)
![2-[5-[(4Z,20Z)-35-butyl-19-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-10,12,14,16,18,22,26,30,34-nonahydroxy-3,5,21,33-tetramethyl-36-oxo-1-oxacyclohexatriaconta-4,20-dien-2-yl]-4-hydroxyhexyl]guanidine](/img/structure/B10785008.png)
